1-Azidocyclopropane-1-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-azidocyclopropane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O/c5-3(9)4(1-2-4)7-8-6/h1-2H2,(H2,5,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYVFHBXINTWMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)N)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Azidocyclopropane 1 Carboxamide and Analogous Structures
Construction of the Cyclopropane (B1198618) Core Bearing Azide (B81097) and Carboxamide Functionalities
The creation of a cyclopropane ring substituted with both an azide and a carboxamide group presents unique synthetic challenges. Several primary strategies have been developed to address this, each with its own advantages and limitations.
Ring-Opening Methodologies of Donor-Acceptor Cyclopropanes with Azide Nucleophiles
A prevalent method for introducing an azide group into a cyclopropane system involves the nucleophilic ring-opening of donor-acceptor (D-A) cyclopropanes. These cyclopropanes are characterized by the presence of an electron-donating group and an electron-accepting group on the ring, which activates the three-membered ring towards nucleophilic attack.
The reaction of D-A cyclopropanes with an azide ion, typically from sodium azide, proceeds via an SN2-like mechanism. This process is highly regioselective and stereospecific, with the azide nucleophile attacking the more substituted carbon atom of the cyclopropane ring, leading to a complete inversion of configuration at that center. nih.gov This method provides a direct route to various polyfunctional azides with yields of up to 91%. nih.gov The synthetic utility of the resulting azides is high, as they can be further transformed into a variety of nitrogen-containing heterocycles. nih.gov
Brønsted acids, in conjunction with fluorinated alcohol solvents like hexafluoroisopropanol (HFIP), can catalyze the ring-opening of D-A cyclopropanes with a range of nucleophiles, including azides, at room temperature. acs.orgnih.gov This approach expands the scope of suitable cyclopropane substrates to include those with single keto-acceptor groups or electron-deficient aryl groups. acs.orgnih.gov Lewis acids, such as TiCl4, can also promote the reaction of cyclopropane 1,1-diesters with azides, leading to the formation of highly functionalized triazinines through a formal [3+3] cycloaddition. acs.org These triazinines can then be converted to biologically relevant azetidines via thermolysis. acs.org The mechanism is proposed to be a stepwise process involving the initial ring-opening of the cyclopropane to form a 1,3-zwitterionic intermediate. acs.org
Transition Metal-Catalyzed Cyclopropanation Reactions of Azide-Containing Substrates
Transition metal catalysis offers a powerful tool for the construction of cyclopropane rings. wikipedia.orgnih.gov These reactions often involve the reaction of a metal carbene species with an alkene. wikipedia.org While the direct cyclopropanation of an alkene with a reagent that would install both the azide and carboxamide functionalities in one step is not commonly reported, related transformations provide insight into the construction of the core structure.
Rhodium carboxylate complexes are common catalysts for the cyclopropanation of olefins with diazocarbonyl compounds. wikipedia.org The reaction mechanism is believed to involve the formation of a metal carbene intermediate, which then undergoes a concerted addition to the alkene. wikipedia.org This process generally retains the stereochemistry of the olefin. wikipedia.org
A diastereo- and enantiocontrolled method for preparing cis-β-azidocyclopropane esters has been developed using the chiral dirhodium catalyst Rh2(S-DOSP)4 for the cyclopropanation of azido (B1232118) alkenes with diazo esters. acs.org This reaction produces excellent yields with high diastereomer ratios (up to 99:1) and enantiomeric excesses (up to 95%). acs.org
Functionalization of Pre-formed Cyclopropane Carboxylic Acids to Yield Carboxamides
An alternative synthetic strategy involves the initial synthesis of a cyclopropane ring bearing a carboxylic acid group, which is then converted to the corresponding carboxamide. This approach separates the construction of the cyclopropane core from the introduction of the carboxamide functionality.
The synthesis of 1-phenylcyclopropane carboxylic acid derivatives can be achieved by the α-alkylation of phenylacetonitrile (B145931) derivatives with 1,2-dibromoethane (B42909) using a base, followed by the hydrolysis of the nitrile group to a carboxylic acid. nih.gov The resulting carboxylic acid can then be coupled with an appropriate amine using a coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) to form the desired carboxamide. nih.gov A one-pot synthesis of amides from carboxylic acids using thionyl chloride has also been developed, which can be applied to sterically hindered amines and proceeds with retention of stereochemistry for chiral substrates. rsc.org
Furthermore, direct C-H functionalization of pre-formed cyclopropane carboxylic acids offers a modern approach to introduce further complexity. nih.govrepec.orgresearchgate.net For example, palladium-catalyzed C-H arylation of cyclopropanes can be achieved using a picolinamide (B142947) directing group. acs.org
Stereoselective and Asymmetric Synthetic Approaches
Achieving stereocontrol in the synthesis of 1-azidocyclopropane-1-carboxamide and its analogs is crucial, as the biological activity of chiral molecules is often dependent on their specific stereochemistry.
Enantioselective Cyclopropanation Employing Chiral Catalysts
The use of chiral catalysts in cyclopropanation reactions is a key strategy for achieving enantioselectivity. unl.pt Chiral dirhodium catalysts have proven effective in the enantioselective cyclopropanation of azido alkenes with diazo esters, yielding cis-β-azidocyclopropane esters with high enantiomeric excess. acs.org The choice of catalyst and reaction conditions, such as solvent and temperature, can significantly influence the enantioselectivity of the reaction. acs.org
Chiral copper catalysts have also been utilized in a highly enantioselective cyclopropanation-rearrangement approach to synthesize various chiral heterobicyclic molecules. sioc.ac.cn Organocatalysis presents another avenue for enantioselective cyclopropanation. princeton.edu For instance, chiral amines can catalyze the formation of enantioenriched cyclopropanes from α,β-unsaturated aldehydes and stabilized ylides. princeton.edu
| Catalyst | Substrates | Product | Yield | Diastereomer Ratio (cis:trans) | Enantiomeric Excess (ee) | Reference |
| Rh2(S-DOSP)4 | Azido alkenes and diazo esters | cis-β-Azidocyclopropane esters | Excellent | up to 99:1 | up to 95% | acs.org |
| Chiral Copper Catalyst | Exocyclic vinyl substrates and α-diazoketones | Chiral spiroaminals and fused bicyclic acetals | 34-99% | >95:5 dr | 91-99% | sioc.ac.cn |
| Chiral Amine (dihydroindole-based) | α,β-Unsaturated aldehydes and stabilized ylides | Enantioenriched cyclopropanes | Good | N/A | High | princeton.edu |
Diastereoselective Control in Ring-Opening Reactions
As mentioned previously, the ring-opening of donor-acceptor cyclopropanes with azide nucleophiles is an inherently diastereoselective process, proceeding with a complete inversion of configuration at the site of nucleophilic attack. nih.gov This stereospecificity allows for the predictable formation of a particular diastereomer if the starting cyclopropane is enantiomerically pure.
Furthermore, diastereoselective ring-opening of non-donor-acceptor cyclopropanes has also been achieved. For instance, an intramolecular Friedel-Crafts alkylation can lead to the diastereoselective ring-opening of fully substituted cyclopropanes, proceeding with retention of configuration at the breaking bond. nih.gov While not directly involving an azide nucleophile, this demonstrates the potential for achieving high diastereocontrol in cyclopropane ring-opening reactions through strategic reaction design. Asymmetric ring-opening reactions of D-A cyclopropanes with other nucleophiles, such as 1,3-diones, catalyzed by a Cu(II)/trisoxazoline system, have been shown to produce enantioenriched products in high yields and enantioselectivities, highlighting the potential for catalytic asymmetric ring-opening strategies. nih.gov
Chiral Auxiliary-Based or Catalyst-Mediated Amidation Strategies
The direct introduction of a carboxamide group onto a pre-existing chiral cyclopropane carboxylic acid or the stereoselective formation of the cyclopropane ring bearing an amide precursor are key strategies for accessing chiral cyclopropane carboxamides. These approaches often rely on the use of chiral auxiliaries to direct the stereochemical outcome of the reaction or on the use of chiral catalysts to create a stereoselective environment for the bond-forming event.
One prominent strategy involves the use of chiral auxiliaries, which are temporarily incorporated into the substrate to control the stereoselectivity of a subsequent reaction. After the desired stereocenter is set, the auxiliary is cleaved to afford the enantiomerically enriched product. A notable example of this approach is the use of chiral oxazolidinones. While not a direct amidation, a three-step sequence involving an aldol (B89426) reaction, a directed cyclopropanation, and a retro-aldol reaction has been effectively used to produce enantiopure cyclopropane carboxaldehydes. These aldehydes can then be oxidized to the corresponding carboxylic acids and subsequently amidated. This method, employing a chiral oxazolidinone auxiliary, has been shown to produce cyclopropane carboxaldehydes with high enantiomeric excess (>95% ee).
Another powerful approach is the use of chiral catalysts to mediate the amidation of cyclopropyl (B3062369) precursors. Lewis acid catalysis, in particular, has emerged as a valuable tool for the conversion of N-acyloxazolidinones, which can be derived from cyclopropane carboxylic acids, directly into chiral amides. The identification of Yb(OTf)₃ as an effective catalyst has enabled a unified protocol for this transformation, showing remarkable chemoselectivity for substitution at the N-acyl carbonyl for a diverse range of substrates.
Catalyst-mediated cyclopropanation reactions are also a cornerstone in the synthesis of chiral cyclopropane carboxamides. Chiral ruthenium(II)-Pheox complexes have been successfully employed in the highly stereoselective cyclopropanation of diazo Weinreb amides with olefins. This method provides chiral cyclopropyl Weinreb amides in high yields and with excellent diastereoselectivities and enantioselectivities. The resulting Weinreb amides are versatile intermediates that can be readily converted to a variety of other amides.
Similarly, rhodium(II)-based catalysts are highly effective in the enantioselective cyclopropanation of 2-azadienes with donor/acceptor carbenes derived from α-diazoesters. This methodology furnishes aminocyclopropanes with a quaternary carbon stereocenter adjacent to the amino group, as a single diastereomer and with high enantiomeric excess. The resulting cyclopropylamine (B47189) derivatives can be further functionalized to the corresponding carboxamides. For instance, the methyl ester of a synthesized aminocyclopropane can be hydrolyzed to the carboxylic acid and then converted to the carboxamide via an activated N-hydroxysuccinimide ester.
The following tables summarize the findings from relevant research on these synthetic strategies.
Table 1: Chiral Auxiliary-Based Synthesis of Cyclopropane Derivatives
| Chiral Auxiliary | Reaction Type | Product | Diastereomeric Excess (d.e.) | Enantiomeric Excess (e.e.) |
| (S)-N-propionyl-5,5-dimethyl-oxazolidin-2-one | Aldol/Cyclopropanation/Retro-aldol | Chiral Cyclopropane Carboxaldehydes | High | >95% |
Table 2: Catalyst-Mediated Synthesis of Chiral Cyclopropane Carboxamides and Precursors
| Catalyst | Reaction Type | Substrates | Product | Yield | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) |
| Yb(OTf)₃ | Amidation | N-acyloxazolidinones, Amines | Chiral Amides | - | - | - |
| Chiral Ru(II)-Amm-Pheox complex | Cyclopropanation | Diazo Weinreb amides, Olefins | Chiral Cyclopropyl Weinreb amides | up to 99% | up to 99:1 | up to 96% |
| Rh₂(R-DOSP)₄ | Cyclopropanation | 2-azadienes, α-diazoesters | Aminocyclopropanes | ≥80% | single diastereomer | up to 99:1 |
These methodologies provide a robust toolkit for the asymmetric synthesis of this compound and its analogs, enabling the preparation of these valuable compounds with high levels of stereocontrol. The choice of strategy often depends on the specific substitution pattern of the target molecule and the availability of starting materials.
Reactivity Profiles and Mechanistic Investigations of 1 Azidocyclopropane 1 Carboxamide
Cyclopropane (B1198618) Ring-Opening Reactions
The presence of both an azide (B81097) and a carboxamide group on the same carbon atom of the cyclopropane ring classifies it as a donor-acceptor (D-A) cyclopropane. This substitution pattern polarizes the distal C-C bond of the ring, making it susceptible to cleavage by various reagents.
Nucleophilic Attack-Initiated Ring Fission
The polarized nature of the cyclopropane ring in 1-azidocyclopropane-1-carboxamide facilitates its opening by nucleophiles. In these reactions, a nucleophile attacks one of the methylene (B1212753) carbons of the cyclopropane ring, leading to the cleavage of the distal C-C bond and the formation of a linear product. This process is essentially an SN2-type reaction where the leaving group is a carbanion stabilized by the adjacent electron-withdrawing groups.
A variety of nucleophiles can initiate this ring fission. For instance, the ring-opening of epoxides, which are also three-membered rings, can be initiated by basic nucleophiles such as amines, hydrides, and Grignard reagents libretexts.org. While the cyclopropane ring is generally less reactive than an epoxide, the activation by the azide and carboxamide groups enhances its susceptibility to nucleophilic attack.
Lewis Acid-Catalyzed Ring Activation and Subsequent Transformations
Lewis acids can significantly enhance the reactivity of donor-acceptor cyclopropanes by coordinating to one of the electron-withdrawing groups, typically the carbonyl oxygen of the carboxamide. This coordination increases the electrophilicity of the cyclopropane ring, making it more susceptible to ring-opening. The resulting zwitterionic intermediate can then be trapped by a variety of nucleophiles or participate in cycloaddition reactions.
For example, Lewis acid-catalyzed [3+2]-cycloaddition reactions of donor-acceptor cyclopropanes with vinyl azides have been developed to produce azidocyclopentane (B3382526) derivatives nih.gov. Similarly, Lewis acids like scandium triflate have been shown to catalyze the cycloaddition of imines with 1,1-cyclopropanediesters to form pyrrolidines researchgate.net. It is therefore highly probable that this compound would undergo analogous Lewis acid-catalyzed ring-opening and cycloaddition reactions with suitable reaction partners.
The general mechanism involves the Lewis acid activating the cyclopropane, which then opens to form a 1,3-dipole. This dipole can then react with a dipolarophile in a [3+2] cycloaddition manner.
Lewis Base-Mediated Ring Opening Mechanisms
Lewis bases can also mediate the ring opening of activated cyclopropanes. This typically occurs with cyclopropanes bearing a strong electron-withdrawing group that can be attacked by the Lewis base. While less common than Lewis acid catalysis, this mode of activation has been observed. For instance, donor-acceptor cyclopropanes can be activated by Lewis bases, leading to ring-opening and subsequent reactions uni-regensburg.de. However, given the nature of the substituents on this compound, Lewis acid catalysis is expected to be a more prevalent mode of activation.
Regioselectivity and Stereospecificity in Bond Cleavage Events
The regioselectivity of nucleophilic ring-opening reactions of asymmetric donor-acceptor cyclopropanes is often high. The nucleophile typically attacks the less substituted carbon of the cyclopropane ring libretexts.org. In the case of this compound, both methylene carbons are unsubstituted, so regioselectivity in the initial attack is not a factor unless the rest of the molecule imparts significant steric hindrance.
The stereochemistry of these reactions is often well-defined. Nucleophilic ring-opening reactions typically proceed with inversion of configuration at the carbon atom that is attacked, consistent with an SN2 mechanism libretexts.org. In Lewis acid-catalyzed cycloadditions, the stereochemical outcome is often controlled by the geometry of the intermediate 1,3-dipole and the approach of the dipolarophile.
Transformations Involving the Azide Functionality
The azide group is a versatile functional group known for its participation in various reactions, most notably cycloadditions and reductions.
[3+2] Cycloaddition Reactions (e.g., Click Chemistry with Alkynes)
The azide-alkyne [3+2] cycloaddition, often referred to as "click chemistry," is a powerful and widely used transformation for the formation of 1,2,3-triazoles. This reaction can be performed under thermal conditions or, more commonly, catalyzed by copper(I) salts (CuAAC) organic-chemistry.orgbroadpharm.cominterchim.fr. The copper-catalyzed version is highly efficient, regioselective (yielding the 1,4-disubstituted triazole), and tolerant of a wide range of functional groups organic-chemistry.orgijpsjournal.com.
Given the presence of the azide group, this compound is an excellent candidate for participating in click chemistry. Reaction with a terminal alkyne in the presence of a copper(I) catalyst, typically generated in situ from CuSO₄ and a reducing agent like sodium ascorbate, would be expected to yield the corresponding 1,4-disubstituted triazole derivative.
Strain-promoted azide-alkyne cycloadditions (SPAAC) offer an alternative, copper-free method for forming triazoles. These reactions utilize strained cyclooctynes, which react readily with azides without the need for a catalyst ijpsjournal.comwikipedia.org. This would be another viable pathway for the transformation of this compound.
The general reaction scheme for the CuAAC reaction is as follows:
R-N₃ + R'-C≡CH → (Cu(I) catalyst) → 1,4-disubstituted 1,2,3-triazole
The following table provides representative conditions for a copper-catalyzed azide-alkyne cycloaddition, which would be applicable to this compound.
| Parameter | Value/Condition | Reference |
| Catalyst | Copper(I) salt (e.g., CuI, or CuSO₄ with a reducing agent) | broadpharm.com |
| Ligand | Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | broadpharm.com |
| Solvent | Aqueous solutions, t-BuOH/H₂O, DMSO | organic-chemistry.orgbroadpharm.com |
| Temperature | Room Temperature | organic-chemistry.org |
| Reactants | Organic azide, Terminal alkyne | organic-chemistry.org |
Staudinger Reduction and Aza-Wittig Reaction Pathways
The azide functionality is known to undergo Staudinger reduction and subsequently can be utilized in aza-Wittig reactions.
The Staudinger reduction provides a mild method for converting organic azides into primary amines. wikipedia.orgorganic-chemistry.org The reaction proceeds through the formation of an iminophosphorane intermediate upon treatment of the azide with a phosphine (B1218219), typically triphenylphosphine (B44618). wikipedia.orgnrochemistry.com This intermediate is then hydrolyzed to yield the primary amine and a phosphine oxide byproduct. wikipedia.org For this compound, this reaction is expected to produce 1-aminocyclopropane-1-carboxamide (B165188).
The mechanism involves the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, leading to a phosphazide (B1677712) intermediate. This intermediate then undergoes a four-membered ring transition state to release dinitrogen gas and form the iminophosphorane. nrochemistry.com
The iminophosphorane intermediate, if not hydrolyzed, can participate in an aza-Wittig reaction . This reaction involves the reaction of the iminophosphorane with a carbonyl compound to form an imine. wikipedia.orgnih.gov The intramolecular aza-Wittig reaction of ω-azidoketones is a known method for preparing cyclic imines. researchgate.net In the case of this compound, the generated iminophosphorane could react with external aldehydes or ketones.
The versatility of the aza-Wittig reaction extends to its use in the synthesis of various heterocyclic compounds. nih.gov For instance, the reaction has been employed in one-pot sequences to generate complex polyheterocycles. nih.gov
Table 1: Predicted Staudinger Reduction of this compound
| Reactant | Reagents | Product | Notes |
|---|
Azide-Mediated Rearrangements and Denitrogenation Reactions
Organic azides are known to undergo rearrangements and denitrogenation upon thermal or photochemical activation, often leading to the formation of nitrenes. Acyl azides, for example, undergo the Curtius rearrangement to form isocyanates. raco.cat While this compound is not an acyl azide, the azide group can still participate in various transformations.
Thermal decomposition of azides can lead to the extrusion of nitrogen gas. nih.gov For cyclopropyl (B3062369) azides, this can lead to complex rearrangements. For instance, thermolysis of dicyclopropyl ketimines, which can be formed from cyclopropyl azides, can result in cyclopropyl pyrrolines. researchgate.net
The high reactivity of azides makes them useful precursors in the synthesis of various nitrogen-containing heterocycles. nih.gov
Reactivity of the Carboxamide Moiety
The carboxamide functional group in this compound also possesses distinct reactivity at both the amide nitrogen and the carbonyl carbon.
The nitrogen atom of the primary amide is nucleophilic and can undergo substitution and acylation reactions. The synthesis of N-substituted cyclopropanecarboxamides is a common transformation. For example, 1-phenylcyclopropane carboxamide derivatives can be synthesized through the coupling of the corresponding carboxylic acid with an amine using coupling reagents like HATU and DIPEA. nih.gov This suggests that the amide nitrogen of this compound could be alkylated or acylated under appropriate conditions.
The carbonyl group of an amide is generally less reactive towards nucleophiles than that of ketones or aldehydes due to resonance stabilization from the nitrogen lone pair. However, it can still undergo nucleophilic attack, particularly with strong nucleophiles or under activating conditions. The reactivity of the carbonyl can be influenced by the nature of the substituents on the cyclopropane ring. The presence of an electron-withdrawing group can stabilize the reactive strained double bond in cyclopropene-1-carboxamides. nih.gov
The carbonyl group is a key functional group in a wide range of organic reactions. thermofisher.com In the context of cyclopropanes, the carbonyl group can influence the ring-opening reactions of the cyclopropane ring. youtube.com
Cascade and Multicomponent Reactions Incorporating this compound
The unique combination of a strained ring, an azide, and a carboxamide group makes this compound a potentially valuable substrate for cascade and multicomponent reactions (MCRs).
Cascade reactions are sequences of intramolecular reactions that occur sequentially in a single synthetic operation. The reactivity of the azide group can be harnessed to initiate such cascades. For example, an intramolecular aza-Wittig reaction can be the first step in a sequence leading to complex bicyclic alkaloids. researchgate.net Electrochemically induced cascade reactions have also been developed to produce highly substituted 1,4-benzoxazine derivatives. nih.gov
Multicomponent reactions (MCRs) , where three or more reactants combine in a one-pot synthesis, are highly efficient for building molecular complexity. nih.govrsc.org The azide and amide functionalities of this compound could potentially participate in various MCRs. For instance, isocyanide-based MCRs, such as the Passerini and Ugi reactions, are powerful tools in organic synthesis. mdpi.com The Passerini reaction, for example, involves a carboxylic acid, an aldehyde or ketone, and an isocyanide to form α-acyloxycarboxamides. mdpi.com A one-pot sequence involving a Staudinger/aza-Wittig/Castagnoli–Cushman reaction has been reported to produce novel polyheterocyclic systems. nih.gov
The development of novel MCRs is an active area of research, with applications in the synthesis of complex molecules like bis-spirocyclohexanes. nih.gov
Table 2: Potential Participation of this compound in Cascade/Multicomponent Reactions
| Reaction Type | Potential Role of this compound | Potential Products |
|---|---|---|
| Intramolecular aza-Wittig Cascade | Azide acts as a precursor to an iminophosphorane which reacts with an internal carbonyl. | Fused heterocyclic systems. researchgate.net |
| Passerini-type MCR | The corresponding carboxylic acid (1-azidocyclopropane-1-carboxylic acid) could act as the acid component. | α-Acyloxycarboxamide derivatives. mdpi.com |
| Ugi-type MCR | The corresponding amine (1-aminocyclopropane-1-carboxamide) could act as the amine component. | Complex peptide-like structures. |
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. Through a combination of one-dimensional and two-dimensional techniques, the connectivity and spatial relationships of atoms within 1-Azidocyclopropane-1-carboxamide can be determined with high confidence.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound is expected to provide key insights into its proton environment. The protons of the cyclopropane (B1198618) ring are diastereotopic due to the two different substituents on the C1 carbon, leading to distinct chemical shifts. These protons would appear as complex multiplets due to geminal and cis/trans vicinal couplings. The two protons of the amide group (-CONH₂) are also anticipated to be diastereotopic and may appear as two separate broad singlets, a phenomenon arising from the restricted rotation around the C-N bond. The chemical shifts are influenced by the electron-withdrawing nature of the adjacent azide (B81097) and carbonyl groups.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Cyclopropane CH₂ | 1.2 - 1.8 | Multiplet |
| Amide NH₂ | 5.5 - 7.5 | Two broad singlets |
Note: Predicted values are based on typical ranges for similar functional groups and may vary depending on the solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum offers complementary information by revealing the carbon skeleton of the molecule. compoundchem.comoregonstate.edu The spectrum for this compound would be characterized by three distinct signals. The quaternary carbon (C1) attached to both the azide and carboxamide groups would be significantly deshielded and appear at a lower field. The two equivalent methylene (B1212753) carbons of the cyclopropane ring would appear at a higher field, characteristic of strained aliphatic rings. The carbonyl carbon of the amide group is expected to resonate at the lowest field due to the strong deshielding effect of the double-bonded oxygen. compoundchem.comoregonstate.eduwisc.edu
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Cyclopropane CH₂ | 15 - 25 |
| Quaternary Cyclopropane C-N₃ | 30 - 45 |
| Carbonyl C=O | 170 - 180 |
Note: Predicted values are based on typical ranges for similar functional groups and may vary depending on the solvent and experimental conditions. compoundchem.comoregonstate.eduwisc.edu
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To definitively assign the proton and carbon signals and establish the connectivity within this compound, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): A COSY spectrum would reveal correlations between protons that are coupled to each other. For this molecule, cross-peaks would be expected between the non-equivalent protons of the cyclopropane ring, confirming their vicinal and geminal relationships.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. nih.gov The HSQC spectrum would show a correlation between the signals of the cyclopropane CH₂ protons and the corresponding carbon signal, and importantly, would show no correlation for the quaternary carbon (C1) and the carbonyl carbon, as they bear no directly attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. Key expected correlations for this compound would include:
Correlations from the cyclopropane protons to the quaternary carbon (C1) and the carbonyl carbon (C=O).
Correlations from the amide protons to the carbonyl carbon (C=O) and the quaternary carbon (C1).
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound would be dominated by strong absorptions corresponding to the azide and amide functionalities. A very strong and sharp absorption band is expected in the region of 2100-2160 cm⁻¹ due to the asymmetric stretching of the azide (N₃) group. researchgate.net The primary amide group would exhibit two distinct N-H stretching bands in the range of 3100-3500 cm⁻¹. chemguide.co.uk The C=O stretching vibration (Amide I band) would appear as a strong absorption around 1640-1690 cm⁻¹. uc.eduresearchgate.net The N-H bending vibration (Amide II band) is expected around 1550-1640 cm⁻¹. The C-H stretching vibrations of the cyclopropane ring would likely be observed just above 3000 cm⁻¹. vscht.cz
Table 3: Predicted FT-IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| Azide (N₃) | Asymmetric stretch | 2100 - 2160 | Strong, Sharp |
| Amide (N-H) | Stretch | 3100 - 3500 | Medium (two bands) |
| Amide (C=O) | Stretch (Amide I) | 1640 - 1690 | Strong |
| Amide (N-H) | Bend (Amide II) | 1550 - 1640 | Medium |
| Cyclopropane (C-H) | Stretch | ~3050 | Medium |
Note: Predicted values are based on typical ranges for these functional groups. researchgate.netchemguide.co.ukuc.eduresearchgate.netvscht.czorgchemboulder.com
Raman Spectroscopy
Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would provide complementary information to the FT-IR data. The symmetric stretch of the azide group, which is often weak in the IR spectrum, may be more prominent in the Raman spectrum. The C-C stretching vibrations of the cyclopropane ring would also be expected to give rise to characteristic Raman signals. The amide carbonyl (C=O) stretch would also be observable in the Raman spectrum. nih.govresearchgate.net
Table 4: Predicted Raman Shifts for this compound
| Functional Group | Vibrational Mode | Predicted Raman Shift (cm⁻¹) |
| Azide (N₃) | Symmetric stretch | 1200 - 1300 |
| Cyclopropane (C-C) | Ring breathing | 1180 - 1220 |
| Amide (C=O) | Stretch | 1640 - 1690 |
Note: Predicted values are based on typical ranges for these functional groups. nih.govresearchgate.net
By integrating the detailed data from these advanced spectroscopic techniques, a comprehensive and unambiguous structural assignment of this compound can be achieved, providing a solid foundation for further investigation of its chemical properties and potential applications.
Scientific Data Unattainable for Advanced Characterization of this compound
Despite a comprehensive search of scientific literature and chemical databases, detailed experimental data regarding the advanced spectroscopic and structural characterization of the chemical compound this compound is not publicly available. Specifically, research findings and data tables for High-Resolution Mass Spectrometry (HRMS), X-ray Crystallography, and Chiroptical Spectroscopy for this particular molecule could not be located.
The inquiry sought to build a detailed article based on specific analytical techniques for this compound. However, the foundational scientific data required to populate the outlined sections on its molecular formula determination, solid-state structure, absolute configuration, and enantiomeric characterization does not appear to be present in accessible research publications.
Searches for the synthesis and structural analysis of this compound and its specific spectroscopic data did not yield any relevant results. While information is available for structurally related compounds, such as 1-aminocyclopropane-1-carboxylic acid and various phenylcyclopropane carboxamide derivatives, this information is not transferable or applicable to the azido-substituted compound .
Therefore, the generation of a scientifically accurate and data-rich article, as per the requested detailed outline, is not possible at this time due to the absence of the necessary primary research findings in the scientific domain.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies for Reaction Mechanisms and Transition States
No specific DFT studies on the reaction mechanisms or transition states involving 1-Azidocyclopropane-1-carboxamide have been found in the literature. Such studies would be invaluable for understanding its thermal stability, decomposition pathways, and potential for use in synthetic chemistry, such as in cycloaddition reactions. acs.org
Electronic Structure Analysis and Molecular Orbitals
A detailed analysis of the electronic structure and molecular orbitals (e.g., HOMO-LUMO gap) of this compound is not available. This information would be crucial for predicting its reactivity and spectroscopic properties.
Reactivity Descriptors and Fukui Function Calculations
There are no published calculations of reactivity descriptors or Fukui functions for this compound. These calculations would help in identifying the electrophilic and nucleophilic sites within the molecule, offering predictions about its chemical behavior in reactions.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis and molecular dynamics simulations are essential for understanding the three-dimensional structure and flexibility of a molecule. nih.govchemistrysteps.com However, no such studies have been reported for this compound. These investigations would clarify the preferred spatial arrangement of the azide (B81097) and carboxamide groups relative to the cyclopropane (B1198618) ring.
Synthetic Applications and Derivatization Strategies
Access to Nitrogen-Containing Heterocyclic Systems
The inherent reactivity of the azide (B81097) and the strained cyclopropane (B1198618) ring in 1-azidocyclopropane-1-carboxamide can be harnessed to construct a variety of nitrogen-containing heterocycles. These transformations often proceed through ring-opening or rearrangement pathways, providing access to complex molecular architectures.
Formation of Pyrrolidines and γ-Lactams
The synthesis of pyrrolidines, a prevalent scaffold in medicinal chemistry, can be envisioned through reactions that involve the azide functionality. enamine.netnih.govorganic-chemistry.orgresearchgate.net One potential pathway involves the thermal or photochemical decomposition of the azide to generate a reactive nitrene intermediate. This nitrene could then undergo intramolecular C-H insertion into one of the cyclopropyl (B3062369) C-H bonds, leading to a bicyclic aziridine, which could be further transformed into a pyrrolidine (B122466) derivative upon subsequent ring-opening.
Alternatively, γ-lactams, another important class of nitrogen heterocycles, could potentially be synthesized from this compound through a ring expansion strategy. nih.govnih.govresearchgate.net For instance, under appropriate conditions, the cyclopropane ring could undergo cleavage and rearrangement, with concomitant participation of the azide or a derivative thereof, to form a five-membered lactam ring. The specific reaction conditions would be critical in directing the outcome towards either pyrrolidine or γ-lactam formation.
| Starting Material | Target Heterocycle | Potential Reaction Type | Ref. |
| This compound | Pyrrolidine | Intramolecular nitrene C-H insertion | enamine.netnih.govorganic-chemistry.orgresearchgate.net |
| This compound | γ-Lactam | Ring expansion | nih.govnih.govresearchgate.net |
Synthesis of Substituted Azidocyclopentanes and other Carbocycles
While the focus is often on forming nitrogen heterocycles, the reactivity of this compound can also be exploited to construct carbocyclic systems. Ring expansion reactions, for example, could lead to the formation of substituted cyclopentane (B165970) rings. Such a transformation might proceed through a radical mechanism initiated by the azide group, leading to the opening of the cyclopropane ring and subsequent intramolecular cyclization to form a five-membered carbocycle, while retaining the azide functionality for further derivatization.
Construction of Complex Bicyclic and Polycyclic Scaffolds
The compact and functionalized nature of this compound makes it an attractive starting material for the synthesis of more complex bicyclic and polycyclic scaffolds. nih.govresearchgate.netchemrxiv.orgnih.govbham.ac.uk Intramolecular reactions, such as [3+2] cycloadditions where the azide acts as a 1,3-dipole, could be employed to construct fused or bridged ring systems. For example, if the carboxamide nitrogen is functionalized with an appropriate unsaturated moiety, an intramolecular cycloaddition with the azide could lead to the formation of a bicyclic triazoline derivative. Subsequent transformations of this intermediate could then provide access to a variety of complex polycyclic architectures.
Strategies for Structural Diversification
The presence of two distinct and reactive functional groups, the azide and the carboxamide, in this compound offers numerous possibilities for structural diversification, allowing for the generation of libraries of novel compounds.
Chemical Modifications of the Azide Group
The azide group is a versatile functional handle that can undergo a variety of chemical transformations.
One of the most common and useful reactions of azides is their reduction to primary amines. This can be achieved using various reagents, such as triphenylphosphine (B44618) in the Staudinger reaction, which proceeds under mild conditions. sigmaaldrich.comnih.govnih.govwikipedia.orgthermofisher.com The resulting 1-aminocyclopropane-1-carboxamide (B165188) is a valuable building block for the synthesis of peptides and other biologically active molecules.
The azide group can also participate in [3+2] cycloaddition reactions with alkynes, a classic example of "click chemistry," to form stable triazole rings. nih.gov This reaction is highly efficient and tolerant of a wide range of functional groups, making it an excellent method for conjugating this compound to other molecules.
Furthermore, the Curtius rearrangement offers another pathway for modifying the azide group. nih.govnih.govnrochemistry.comwikipedia.orgorganic-chemistry.org This reaction involves the thermal or photochemical rearrangement of an acyl azide, which can be generated from the corresponding carboxylic acid, to an isocyanate. The isocyanate can then be trapped with various nucleophiles to generate ureas, carbamates, and other derivatives. To utilize this reaction, the carboxamide group of this compound would first need to be hydrolyzed to the corresponding carboxylic acid.
| Reaction | Reagents/Conditions | Product Functional Group | Ref. |
| Staudinger Reduction | Triphenylphosphine, then water | Primary amine | sigmaaldrich.comnih.govnih.govwikipedia.orgthermofisher.com |
| [3+2] Cycloaddition | Alkyne, catalyst (e.g., Cu(I)) | Triazole | nih.gov |
| Curtius Rearrangement | Heat or UV light (on the acyl azide) | Isocyanate | nih.govnih.govnrochemistry.comwikipedia.orgorganic-chemistry.org |
Derivatization of the Carboxamide Functionality
The carboxamide group also provides several avenues for structural modification.
The most straightforward derivatization is the hydrolysis of the carboxamide to the corresponding carboxylic acid. This can be achieved under acidic or basic conditions and provides access to 1-azidocyclopropane-1-carboxylic acid, a versatile intermediate for further transformations. libretexts.orgorganic-chemistry.orgbritannica.comrsc.orgyoutube.commnstate.edugoogle.com
The carboxamide nitrogen can also be N-alkylated or N-acylated to introduce further diversity. Additionally, the amide bond itself can be formed through the coupling of the corresponding 1-azidocyclopropane-1-carboxylic acid with a variety of amines, a reaction widely used in peptide synthesis and medicinal chemistry. nih.govnih.govucl.ac.uk This allows for the introduction of a wide range of substituents at this position, enabling the fine-tuning of the molecule's properties.
| Reaction | Reagents/Conditions | Product Functional Group | Ref. |
| Hydrolysis | Acid or base and heat | Carboxylic acid | libretexts.orgorganic-chemistry.orgbritannica.comrsc.orgyoutube.commnstate.edugoogle.com |
| Amide Bond Formation | 1-Azidocyclopropane-1-carboxylic acid, amine, coupling agent | Substituted amide | nih.govnih.govucl.ac.uk |
Transformations Involving the Cyclopropane Ring System
The cyclopropane ring of this compound is a strained three-membered carbocycle, which imparts unique reactivity. Transformations involving this ring system are expected to be driven by the relief of this inherent ring strain. Potential reactions could include ring-opening, rearrangements, and cycloadditions.
Ring-Opening Reactions: The high degree of s-character in the C-C bonds of the cyclopropane ring gives it properties reminiscent of an alkene. Acid-catalyzed ring-opening is a plausible transformation. In the presence of a strong acid, protonation could lead to a stabilized carbocation, which is then attacked by a nucleophile, resulting in a linear product. The regioselectivity of this opening would be influenced by the electronic effects of the azido (B1232118) and carboxamide substituents. Similarly, transition metal-catalyzed ring-opening reactions could provide access to a variety of functionalized acyclic structures.
Rearrangements: Thermal or photochemical conditions could induce rearrangements of the cyclopropane ring. For instance, vinylcyclopropane-cyclopentene type rearrangements, while not directly applicable here without further modification, illustrate the propensity of substituted cyclopropanes to undergo skeletal reorganization.
Hydrogenolysis: Catalytic hydrogenation, typically used to reduce the azide group, could potentially also lead to the opening of the cyclopropane ring under harsh conditions (high pressure and temperature), yielding a propane (B168953) derivative.
A summary of potential, mechanistically distinct transformations is presented below.
| Transformation Type | Reagents/Conditions | Potential Product Class |
| Acid-Catalyzed Ring Opening | H⁺, Nu⁻ | Linear, functionalized alkanes |
| Transition Metal-Catalyzed Opening | Pd(0), Rh(I), etc. | Metallacyclobutanes, linear products |
| Thermal Rearrangement | Heat (Δ) | Isomeric structures |
| Hydrogenolysis | H₂, Pd/C (harsh conditions) | Substituted propanes |
Utility in Building Block Synthesis for Complex Molecular Architectures
This compound possesses two key functional handles—the azide and the carboxamide—and a reactive cyclopropane core, making it a potentially valuable building block for constructing more complex molecules. The azide group can undergo a variety of transformations, most notably the Staudinger ligation and the Huisgen 1,3-dipolar cycloaddition (click chemistry), to introduce nitrogen-containing heterocycles or to link with other molecular fragments. The carboxamide can be hydrolyzed to the corresponding carboxylic acid or reduced to an amine, offering further points for diversification.
The rigid cyclopropane scaffold can impart specific conformational constraints into a larger molecule, which is a desirable feature in medicinal chemistry for optimizing binding to biological targets. By using this compound as a central scaffold, complex architectures could be assembled by sequentially or orthogonally reacting its functional groups. For example, the azide could be used in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a complex, alkyne-bearing fragment, followed by modification of the carboxamide group.
Applications in Diversity-Oriented Synthesis and Combinatorial Library Generation
Diversity-Oriented Synthesis (DOS) aims to create collections of structurally diverse molecules to explore chemical space, often leading to the discovery of new biologically active compounds. bohrium.comcam.ac.uknih.gov this compound is a prime candidate for a starting scaffold in a DOS campaign due to its multiple, orthogonally reactive functional groups.
A hypothetical DOS strategy could employ a "build/couple/pair" approach. cam.ac.ukresearchgate.net
Build: Synthesize the core building block, this compound.
Couple: In the first dimension of diversification, the azide group could be reacted with a library of different terminal alkynes via click chemistry, generating a collection of triazole-containing intermediates. In a second dimension, the carboxamide group of each of these intermediates could be subjected to a panel of reactions (e.g., hydrolysis followed by amide coupling with various amines, or reduction).
Pair: Further complexity could be introduced by inducing a ring-opening or rearrangement of the cyclopropane core under specific conditions, leading to a variety of new molecular skeletons.
This strategy would generate a library of compounds with diversity in appendages (from the different alkynes and amines used), functional groups, and molecular scaffolds (from the cyclopropane transformations). Such libraries are valuable for high-throughput screening to identify hits for drug discovery programs. nih.govmdpi.com
The generation of combinatorial libraries from this scaffold would allow for the systematic exploration of the structure-activity relationship of a particular drug target. rsc.orgrroij.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-azidocyclopropane-1-carboxamide, and how can cyclopropane ring strain be managed during synthesis?
- Methodological Answer : The synthesis of strained cyclopropane derivatives often involves [2+1] cycloaddition or ring-closing strategies. For this compound, consider using diazo compounds or vinyl azides as precursors to introduce the azide group while stabilizing the cyclopropane ring. Reaction conditions (e.g., temperature, solvent polarity) should be optimized to minimize ring-opening side reactions. Characterization via H/C NMR and IR spectroscopy is critical to confirm the integrity of the cyclopropane ring and azide functionality . Thermal stability assays (e.g., TGA/DSC) under inert atmospheres are recommended to assess decomposition risks .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H NMR can identify cyclopropane protons (δ ~1.0–2.5 ppm) and confirm carboxamide proton environments. C NMR is essential for detecting cyclopropane carbons (δ ~10–25 ppm) and carbonyl groups (δ ~165–175 ppm).
- IR Spectroscopy : The azide group exhibits a strong absorption band near 2100 cm, while the carboxamide shows N–H stretching (~3300 cm) and carbonyl stretching (~1650 cm).
- HPLC/MS : Use reverse-phase HPLC with UV detection (λ = 200–220 nm) and high-resolution mass spectrometry to verify purity and molecular weight.
- X-ray Crystallography : If crystals are obtainable, this provides definitive structural confirmation .
Q. How should researchers handle safety concerns related to the azide functional group in this compound?
- Methodological Answer : Azides are thermally unstable and may decompose explosively. Conduct small-scale reactions under controlled temperatures (<90°C) and avoid shock or friction. Use blast shields and remote handling equipment for large-scale syntheses. Storage should be in inert, airtight containers at ≤–20°C. Regularly monitor for azide degradation using IR spectroscopy and thermal stability tests .
Advanced Research Questions
Q. What experimental design strategies can be employed to study the reactivity of this compound in click chemistry applications?
- Methodological Answer : Utilize factorial design to test variables such as catalyst type (Cu(I) vs. Ru-based), solvent polarity, and reaction temperature. For example:
- Factor 1 : Catalyst loading (0.1–5 mol%).
- Factor 2 : Solvent (DMSO, THF, or HO).
- Response Variables : Reaction yield (HPLC), cyclopropane ring stability (NMR), and azide conversion (IR).
Pair this with kinetic studies to determine rate constants for azide-alkyne cycloaddition (CuAAC) or strain-promoted reactions. Computational modeling (DFT) can predict regioselectivity and transition states .
Q. How can computational methods predict the stability and reactivity of this compound under varying pH and solvent conditions?
- Methodological Answer : Perform density functional theory (DFT) calculations to:
- Model the cyclopropane ring’s strain energy and bond angles.
- Simulate azide group reactivity in protic vs. aprotic solvents.
- Predict protonation states of the carboxamide group at physiological pH (e.g., pKa calculations).
Software like Gaussian or ORCA can optimize geometries, while molecular dynamics simulations (e.g., GROMACS) assess solvent interactions. Validate predictions with experimental data from UV-Vis spectroscopy and pH-dependent stability assays .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound, particularly in enzyme inhibition studies?
- Methodological Answer :
- Enzyme Inhibition : Use fluorogenic or chromogenic substrates to test inhibition of ACC deaminase or other cyclopropane-targeting enzymes. For example, measure kinetic parameters (, IC) via Michaelis-Menten plots.
- Cell-Based Assays : Treat bacterial or eukaryotic cell lines (e.g., E. coli or HeLa) with the compound and monitor growth inhibition (MTT assay) or apoptosis markers (flow cytometry).
- Click Chemistry Probes : Conjugate the azide group to alkynes for targeted protein labeling, followed by SDS-PAGE or mass spectrometry to identify binding partners .
Q. How can contradictions in reported synthetic yields or stability data for this compound be resolved?
- Methodological Answer : Conduct reproducibility studies by replicating published protocols under strictly controlled conditions (e.g., inert atmosphere, purified solvents). Use statistical tools (e.g., ANOVA) to compare yields across labs. Investigate potential degradation pathways via accelerated stability testing (40°C/75% RH for 4 weeks) and LC-MS to identify decomposition products. Publish negative results to clarify discrepancies .
Methodological Best Practices
- Data Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to include raw spectral data, crystallographic files, and experimental details in supplementary materials .
- Ethical Considerations : Avoid overinterpretation of preliminary biological data; validate findings with orthogonal assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
